2-amino-5,6-dimethyl-1H-pyrimidin-4-one
CAS No.:
Cat. No.: VC13298992
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H9N3O |
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Molecular Weight | 139.16 g/mol |
IUPAC Name | 2-amino-5,6-dimethyl-1H-pyrimidin-4-one |
Standard InChI | InChI=1S/C6H9N3O/c1-3-4(2)8-6(7)9-5(3)10/h1-2H3,(H3,7,8,9,10) |
Standard InChI Key | APWRLAZEMYLHKZ-UHFFFAOYSA-N |
Isomeric SMILES | CC1=C(NC(=NC1=O)N)C |
Canonical SMILES | CC1=C(NC(=NC1=O)N)C |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Synonyms
The compound is systematically named 2-amino-5,6-dimethyl-1H-pyrimidin-4-one according to IUPAC rules, reflecting the positions of the amino, methyl, and ketone functional groups on the pyrimidine ring . Alternative designations include:
Notably, this compound is distinct from 2-(dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one (CAS 40778-16-3), which features a dimethylamino group instead of an amino substituent . The latter has a larger molecular weight (167.21 g/mol) and different physicochemical properties , underscoring the importance of precise nomenclature in avoiding misinterpretation.
Molecular Structure and Formula
The molecular structure comprises a pyrimidinone backbone with methyl groups at positions 5 and 6, an amino group at position 2, and a ketone at position 4 (Figure 1). Computational descriptors include:
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SMILES: CC1=C(N=C(NC1=O)N)C (modified for the amino variant)
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InChIKey: MUEHLDAHWSCFAG-UHFFFAOYSA-N (shared with the dimethylamino analog due to structural similarity).
Synthesis and Manufacturing
Challenges in Synthetic Routes
Structural and Physicochemical Properties
Crystallography and Tautomerism
The compound exists predominantly in the 4-pyrimidinone tautomeric form, stabilized by intramolecular hydrogen bonding between the amino and ketone groups . X-ray diffraction data for the dimethylamino analog reveals a planar ring system with bond lengths consistent with conjugated π-electron delocalization . Methyl groups at positions 5 and 6 introduce steric hindrance, potentially affecting reactivity.
Biological and Industrial Applications
Agrochemical Uses
The dimethylamino analog (Pirimicarb-desamido) is a metabolite of pirimicarb, a carbamate insecticide . This suggests potential roles in pesticide degradation studies or as a synthetic intermediate for agrochemicals.
Analytical Characterization
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1680 cm (C=O stretch) and 3300–3500 cm (N-H stretches) .
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NMR: NMR of the dimethylamino analog shows singlets for methyl groups (δ 2.3–2.5 ppm) and a deshielded NH proton (δ 10.1 ppm) .
Chromatographic Methods
Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity analysis, using C18 columns and acetonitrile-water mobile phases .
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